

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitrobenzoic Acid

Cat. No.: B031381

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CAS Number: 107650-20-4

This technical guide provides a comprehensive overview of **5-Bromo-2-methyl-3-nitrobenzoic acid**, a key intermediate in the synthesis of pharmaceutically active compounds. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into its application.

Core Compound Properties

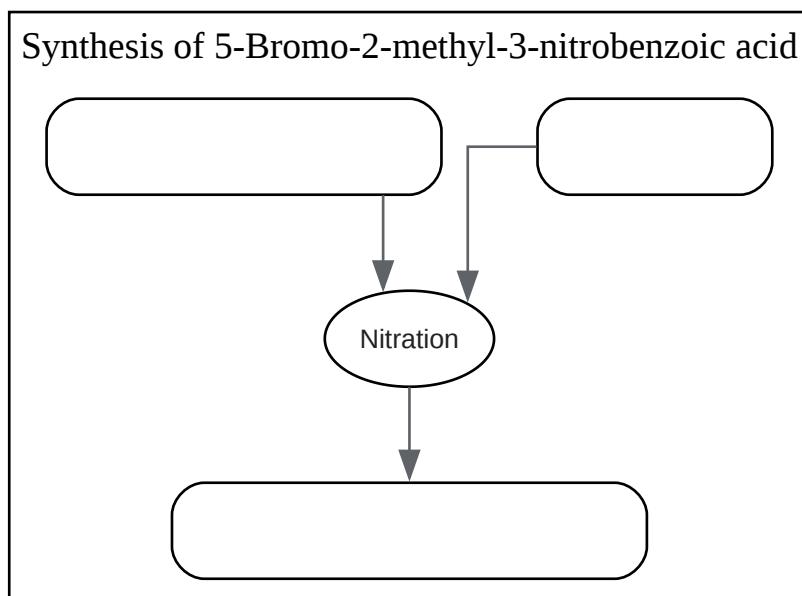
5-Bromo-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula $C_8H_6BrNO_4$ and a molecular weight of 260.04 g/mol .[\[1\]](#) It typically appears as a solid.

Property	Value	Reference
CAS Number	107650-20-4	[1]
Molecular Formula	C ₈ H ₆ BrNO ₄	[1]
Molecular Weight	260.04 g/mol	[1]
IUPAC Name	5-bromo-2-methyl-3-nitrobenzoic acid	[1]
Canonical SMILES	CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O	[1]
InChI	InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)	[1]
InChIKey	DXUUJILVHXQDCV-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-methyl-3-nitrobenzoic acid** is not readily available in the searched literature, a plausible and commonly employed synthetic route is the nitration of 5-bromo-2-methylbenzoic acid. The following is a generalized protocol based on standard nitration procedures for similar aromatic compounds.

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **5-Bromo-2-methyl-3-nitrobenzoic acid**.

Experimental Protocol: Nitration of 5-bromo-2-methylbenzoic acid (Generalized)

Materials:

- 5-bromo-2-methylbenzoic acid
- Concentrated nitric acid (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Ice
- Deionized water
- Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-bromo-2-methylbenzoic acid to pre-cooled concentrated sulfuric acid.
- Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Slowly add the nitrating mixture dropwise to the solution of 5-bromo-2-methylbenzoic acid, maintaining the reaction temperature below 10°C.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.
- Purify the crude product by recrystallization from a suitable solvent system to yield **5-Bromo-2-methyl-3-nitrobenzoic acid**.

Spectroscopic Data

Specific spectroscopic data for **5-Bromo-2-methyl-3-nitrobenzoic acid** is not available in the provided search results. However, data for its methyl ester, Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 220514-28-3), can be found and provides an indication of the expected spectral characteristics.

Spectroscopic Data for Methyl 5-bromo-2-methyl-3-nitrobenzoate

FTIR (Film): Data available on PubChem, recorded on a Bruker Tensor 27 FT-IR.[\[2\]](#)

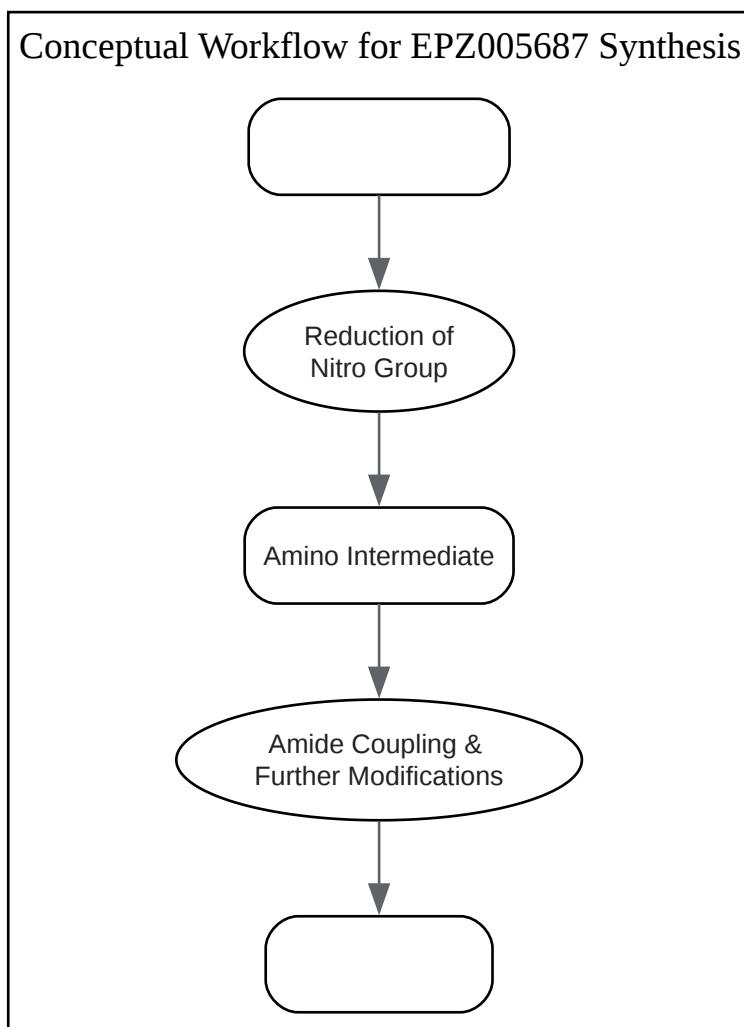
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=2.0 Hz, 1H), 7.97(d, J=2.0 Hz, 1H), 3.95(s, 3H), 2.57(s, 3H).[\[3\]](#)

Application in Drug Development

5-Bromo-2-methyl-3-nitrobenzoic acid is a crucial intermediate in the synthesis of EPZ005687, a potent and selective inhibitor of the enzyme Enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.

Synthesis of EPZ005687 (Conceptual Workflow)

A detailed experimental protocol for the conversion of **5-Bromo-2-methyl-3-nitrobenzoic acid** to EPZ005687 is proprietary and not publicly available. However, a conceptual workflow can be outlined based on common organic synthesis reactions. This would likely involve the reduction of the nitro group to an amine, followed by a series of coupling reactions to build the final complex structure of the EZH2 inhibitor.



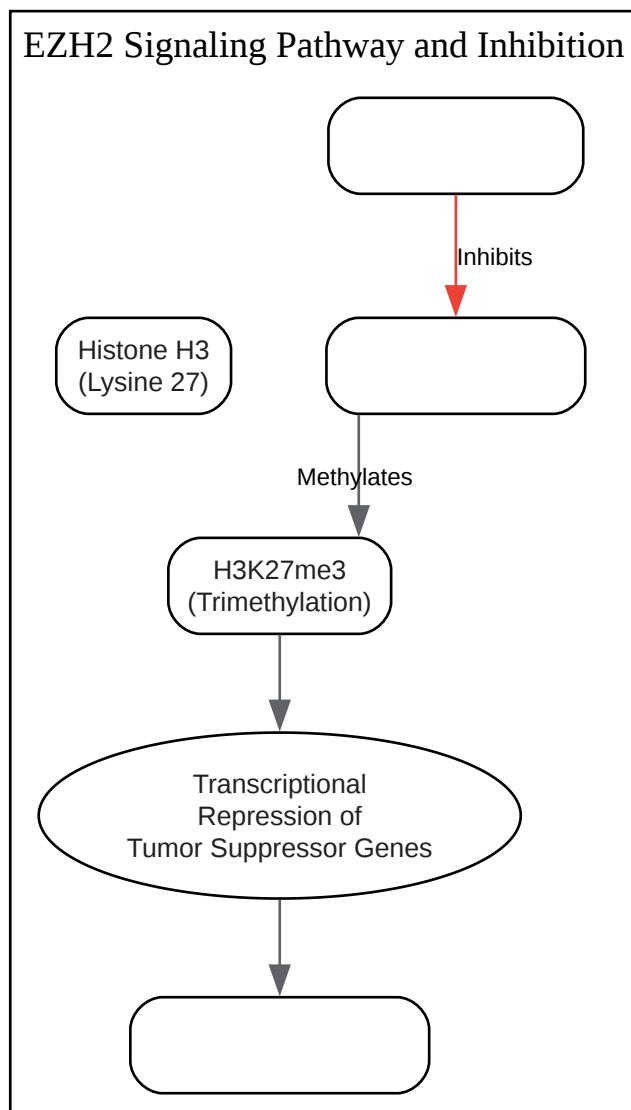
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Caption: Conceptual synthesis pathway from the core compound to EPZ005687.

The EZH2 Signaling Pathway and Therapeutic Rationale

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that promotes tumor growth and proliferation.

EZH2 inhibitors, such as those derived from **5-Bromo-2-methyl-3-nitrobenzoic acid**, work by blocking the catalytic activity of EZH2. This leads to a decrease in H3K27me3 levels, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell growth.



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References

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